molecular formula C7H9NO3 B1319098 5,6-Dimethoxypyridin-3-ol CAS No. 1186310-85-9

5,6-Dimethoxypyridin-3-ol

Cat. No.: B1319098
CAS No.: 1186310-85-9
M. Wt: 155.15 g/mol
InChI Key: COWBNHGISFUPHE-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridin-3-ol is an organic compound with the chemical formula C7H9NO3. It features a pyridine ring substituted with two methoxy groups at positions 5 and 6, and a hydroxyl group at position 3. This compound is part of the heterocyclic building blocks used in various chemical syntheses .

Scientific Research Applications

5,6-Dimethoxypyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5,6-Dimethoxypyridin-3-ol is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The compound is also labeled with the GHS07 pictogram, which represents a warning for less severe health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypyridin-3-ol typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxypyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

5,6-dimethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-3-5(9)4-8-7(6)11-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWBNHGISFUPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312283
Record name 5,6-Dimethoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-85-9
Record name 5,6-Dimethoxy-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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